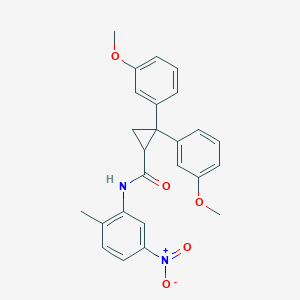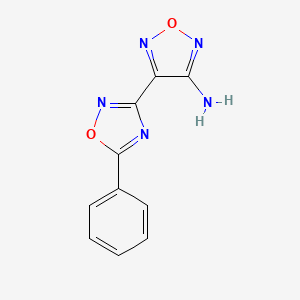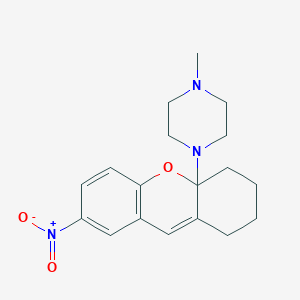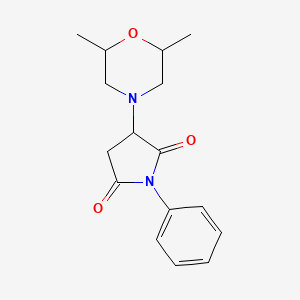![molecular formula C24H26ClNO4 B15010919 1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15010919.png)
1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hydroxy group attached to a cyclohexene ring
準備方法
The synthesis of 1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the cyclohexene ring and subsequent functionalization. Common synthetic routes include:
Cyclohexene Ring Formation: This step often involves the Diels-Alder reaction between a diene and a dienophile.
Functionalization: Introduction of the acetyl, chlorophenyl, hydroxy, and methoxyphenyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions.
Industrial Production: Large-scale production may utilize catalytic processes and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Major Products: These reactions yield various derivatives, including alcohols, ketones, and substituted aromatic compounds.
科学的研究の応用
1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.
類似化合物との比較
1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other cyclohexene derivatives with various substituents.
Uniqueness: The specific combination of functional groups in this compound provides unique chemical and biological properties, making it a valuable subject for research and development.
特性
分子式 |
C24H26ClNO4 |
|---|---|
分子量 |
427.9 g/mol |
IUPAC名 |
1-[3-acetyl-2-(4-chlorophenyl)-6-hydroxy-4-(4-methoxyanilino)-6-methylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C24H26ClNO4/c1-14(27)21-20(26-18-9-11-19(30-4)12-10-18)13-24(3,29)23(15(2)28)22(21)16-5-7-17(25)8-6-16/h5-12,22-23,26,29H,13H2,1-4H3 |
InChIキー |
KZAFXHLVGZUMSI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)OC)C(=O)C)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B15010840.png)
![ethyl (2E)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010846.png)
![4-amino-N-{2-[(3-chloro-2-methyl-4,6-dinitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15010848.png)

![2-[(2,4-dimethylbenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine](/img/structure/B15010853.png)
![3-[(2-methylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010871.png)

![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15010883.png)

![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15010903.png)
![3-bromo-4-ethoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15010906.png)

![1,3-Dimethyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15010926.png)
![3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15010936.png)
